An In-depth Technical Guide to 1,3-di(1H-pyrazol-4-yl)benzene: A Versatile Linker for Advanced Applications
An In-depth Technical Guide to 1,3-di(1H-pyrazol-4-yl)benzene: A Versatile Linker for Advanced Applications
Introduction: The Rising Prominence of Pyrazole-Based Linkers in Material Science and Medicinal Chemistry
The landscape of functional materials and drug discovery is increasingly dominated by molecules that offer a unique combination of structural rigidity, tunable electronic properties, and multivalent coordination capabilities. Among these, pyrazole-containing compounds have emerged as a particularly promising class of building blocks.[1][2] Their inherent biological activities, coupled with their robust coordination chemistry, make them ideal candidates for the design of novel therapeutics and advanced materials.[3][4]
This technical guide focuses on a specific, yet highly significant, member of this family: 1,3-di(1H-pyrazol-4-yl)benzene (CAS 958101-27-4). This molecule, characterized by a central benzene ring functionalized with two pyrazole moieties at the meta positions, is gaining recognition as a versatile linker in the construction of Metal-Organic Frameworks (MOFs).[5][6] MOFs are a class of crystalline porous materials with vast potential in gas storage, catalysis, and drug delivery.[5][6] The unique geometry and electronic nature of 1,3-di(1H-pyrazol-4-yl)benzene impart specific and desirable properties to the resulting framework structures.
This guide will provide a comprehensive overview of the known and predicted physical and chemical properties of 1,3-di(1H-pyrazol-4-yl)benzene, delve into its synthesis and reactivity, and explore its applications, particularly in the realm of drug development, from the perspective of its role as a sophisticated molecular building block.
Core Molecular Attributes and Physicochemical Properties
1,3-di(1H-pyrazol-4-yl)benzene is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below. It is important to note that while some properties are readily available from commercial suppliers and chemical databases, others, such as the melting point and detailed solubility profiles, are not extensively reported in the public domain and are therefore estimated based on related structures and general chemical principles.
| Property | Value | Source |
| CAS Number | 958101-27-4 | [6] |
| Molecular Formula | C₁₂H₁₀N₄ | [6] |
| Molecular Weight | 210.24 g/mol | [6] |
| Appearance | White to off-white solid | |
| Purity | Typically >98% | |
| Storage Conditions | Sealed in a dry environment at 2-8°C | |
| Solubility | Limited solubility in water; soluble in organic solvents like DMF and DMSO | Inferred from MOF synthesis conditions |
| Melting Point | Not experimentally determined; likely >250 °C (decomposes) | Estimated based on related aromatic pyrazoles |
| Boiling Point | Not applicable (decomposes) |
Synthesis and Reactivity: A Chemist's Perspective
Proposed Synthetic Workflow
A logical synthetic pathway would likely involve a double condensation reaction. The following diagram illustrates a potential two-step synthesis starting from 1,3-diacetylbenzene.
Caption: Proposed two-step synthesis of 1,3-di(1H-pyrazol-4-yl)benzene.
Causality Behind Experimental Choices:
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Step 1: Vilsmeier-Haack Type Reaction: The reaction of 1,3-diacetylbenzene with a formylating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) would generate the necessary 1,3-dicarbonyl functionality on both acetyl groups, creating a tetraketone intermediate. This is a common strategy to prepare precursors for pyrazole synthesis.[7]
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Step 2: Paal-Knorr Pyrazole Synthesis: The subsequent reaction of the tetraketone intermediate with hydrazine hydrate would lead to a double cyclization, forming the two pyrazole rings. The use of hydrazine hydrate is a standard and efficient method for constructing the pyrazole heterocycle from 1,3-dicarbonyls.[2] The reaction is typically carried out in a protic solvent like ethanol and may be heated to drive the reaction to completion.
Reactivity and Coordination Chemistry
The chemical reactivity of 1,3-di(1H-pyrazol-4-yl)benzene is dominated by the two pyrazole rings. The nitrogen atoms in the pyrazole rings are nucleophilic and can be readily deprotonated to form pyrazolate anions. These pyrazolates are excellent ligands for a wide range of metal ions.[1] This property is the cornerstone of its use in the synthesis of MOFs.
The N-H proton of the pyrazole ring is acidic and can be removed by a base. The resulting pyrazolate is a bidentate ligand, coordinating to metal centers through its two nitrogen atoms. The meta-substitution pattern on the central benzene ring dictates the angle at which the two pyrazole coordinating units are presented, influencing the resulting topology of the MOF.
Role in Metal-Organic Frameworks (MOFs) and Potential in Drug Development
As a linker in MOFs, 1,3-di(1H-pyrazol-4-yl)benzene offers several advantages. The pyrazole rings provide strong coordination to metal centers, leading to the formation of robust and stable frameworks. The thermal and chemical stability of pyrazole-based MOFs is often superior to that of their carboxylate-based counterparts.
The following diagram illustrates the role of 1,3-di(1H-pyrazol-4-yl)benzene as a linker in a hypothetical MOF structure.
Caption: Schematic of a MOF structure with 1,3-di(1H-pyrazol-4-yl)benzene as a linker.
The pores within these MOFs can be utilized for various applications, including the encapsulation and controlled release of therapeutic agents. The ability to tune the pore size and functionality of the MOF by modifying the linker or the metal node makes these materials highly attractive for drug delivery applications.
The pyrazole moiety itself is a well-established pharmacophore, present in a number of approved drugs.[3][4] This raises the intriguing possibility of designing MOFs where the linker, 1,3-di(1H-pyrazol-4-yl)benzene, is not merely an inert scaffold but also possesses intrinsic biological activity. Such a "bioactive" MOF could offer synergistic therapeutic effects.
Spectroscopic Characterization
While specific spectra for 1,3-di(1H-pyrazol-4-yl)benzene are not publicly available, a predicted ¹H NMR spectrum can be described based on its structure.
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¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the central benzene ring and the pyrazole rings. The benzene protons would likely appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The C-H protons of the pyrazole rings would also resonate in this region, likely as singlets or doublets depending on the coupling with the N-H proton. The N-H protons of the pyrazole rings would appear as a broad singlet at a downfield chemical shift (typically >10 ppm) and would be exchangeable with D₂O.
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¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the benzene and pyrazole rings.
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IR Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations (around 3100-3300 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C=C and C=N stretching vibrations within the aromatic and heterocyclic rings (in the 1400-1600 cm⁻¹ region).
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (210.24 g/mol ).
Conclusion and Future Outlook
1,3-di(1H-pyrazol-4-yl)benzene is a molecule of significant interest due to its role as a versatile building block in the construction of robust and functional Metal-Organic Frameworks. While a comprehensive experimental dataset for its physical and chemical properties is yet to be fully established in the public domain, its structural features and the well-understood chemistry of pyrazoles allow for reliable predictions of its behavior.
The potential applications of this compound, particularly in the development of novel drug delivery systems and potentially as a component of bioactive materials, underscore the importance of further research into its properties and synthesis. As the fields of material science and medicinal chemistry continue to converge, molecules like 1,3-di(1H-pyrazol-4-yl)benzene that bridge these disciplines will undoubtedly play an increasingly crucial role in the development of next-generation technologies.
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